molecular formula C11H14N2O B7942049 Azetidine-3-carboxylic acid p-tolylamide

Azetidine-3-carboxylic acid p-tolylamide

Cat. No.: B7942049
M. Wt: 190.24 g/mol
InChI Key: BRYUEVMEDYUKHF-UHFFFAOYSA-N
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Description

Azetidine-3-carboxylic acid p-tolylamide ( 1515847-14-9) is a synthetic organic compound with the molecular formula C11H14N2O and a molecular weight of 190.240 g/mol. This chemical features an azetidine ring, a four-membered nitrogen heterocycle, which is a valuable and underexplored scaffold in medicinal chemistry. The compound is specifically recognized as a key building block in the synthesis of functionalized, stereoisomeric azetidine libraries for diversity-oriented synthesis (DOS) and biological screening . Its primary research value lies in its application for appendage diversification, allowing medicinal chemists to systematically explore chemical space and create performance-diverse compound collections . The azetidine core scaffold is sp3-rich and has been associated with the discovery of lead compounds in multiple disease areas . In high-content phenotypic screening assays, such as "cell painting," closely related azetidine derivatives have demonstrated that variations in their structure lead to significant and measurable differences in biological activity and effects on cell morphology, suggesting potential for uncovering novel mechanisms of action . This product is intended for use as an advanced intermediate or building block in pharmaceutical R&D, chemical biology, and materials science. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-10(5-3-8)13-11(14)9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUEVMEDYUKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidine-3-carboxylic acid p-tolylamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine-3-carboxylic acid with p-toluidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Azetidine-3-carboxylic acid p-tolylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Azetidine-3-carboxylic acid p-tolylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of polymers and materials with unique properties due to the ring strain of the azetidine moiety.

Mechanism of Action

The mechanism of action of azetidine-3-carboxylic acid p-tolylamide involves its interaction with specific molecular targets. The ring strain of the azetidine ring makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Synthesized via Pd-catalyzed cross-coupling between butyl (N-benzylazetidine-3-yl) carboxylate and aryl halides, enabling efficient introduction of aryl groups .
  • Biological Relevance : Acts as a scaffold for peptide mimetics (e.g., endomorphin derivatives) and has been explored as an analogue of meperidine, a μ-opioid receptor agonist .
  • Applications : Used in the development of foldamers (folded oligomers with defined conformations) and bioactive small molecules targeting receptors such as S1P1 .

Comparison with Structurally Related Compounds

Structural Analogues of Azetidine-3-Carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between azetidine-3-carboxylic acid p-tolylamide and related compounds:

Compound Structure Synthesis Method Biological Activity/Application Reference
This compound 3-carboxylic acid with p-tolylamide substituent Pd-catalyzed cross-coupling of azetidine carboxylate with aryl halides Peptide mimetics, μ-opioid receptor modulation
L-Azetidine-2-carboxylic acid Natural azetidine with carboxylic acid at 2-position Isolation from sugar beets (Beta vulgaris) or synthetic routes Collagen synthesis inhibition, gametocidal agent
1-{4-[...]}-Azetidine-3-carboxylic acid S1P1 agonist with quinolinone core Multi-step synthesis involving aryl coupling and carboxylate protection Treatment of autoimmune diseases (e.g., multiple sclerosis)
3-Bromoazetidine-3-carboxylic acid Brominated derivative at 3-position Bromination of alkyl 2-(bromomethyl)acrylates followed by cyclization Intermediate for nucleophilic substitution reactions (C, S, O, N nucleophiles)
Meperidine (VII) Piperidine-based opioid analgesic Classical opioid synthesis Pain relief via μ-opioid receptor agonism
1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Azetidine fused with benzothiazole moiety Functionalization via nucleophilic substitution or cross-coupling Potential antiviral or anticancer applications (under investigation)

Biological Activity

Azetidine-3-carboxylic acid p-tolylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an azetidine ring, a carboxylic acid moiety, and a p-tolylamide group. Its chemical formula is C11H13N1O2C_{11}H_{13}N_{1}O_{2}, with the following key structural components:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's unique properties.
  • Carboxylic Acid Group : Influences solubility and biological activity.
  • p-Tolylamide Group : Enhances binding affinity to biological targets.

Biological Activity Overview

Research indicates that azetidine derivatives exhibit various biological activities, including inhibition of cancer cell growth and modulation of signaling pathways. Notably, this compound has shown promise in inhibiting STAT3 (Signal Transducer and Activator of Transcription 3) activity, which is crucial in cancer progression.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit STAT3 DNA-binding activity. The compound was tested using electrophoretic mobility shift assays (EMSA), revealing an IC50 value of approximately 0.52 μM for the (R)-enantiomer, indicating significant potency against active STAT3 in cancer cells .

Cellular Activity

Despite its strong in vitro potency, the cellular activity of this compound was found to be limited due to poor membrane permeability associated with its carboxylate form. At concentrations up to 10 μM, it exhibited weak effects on breast cancer cell lines MDA-MB-231 and MDA-MB-468 . This suggests that modifications to enhance cellular uptake may be necessary for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azetidine core can significantly influence biological activity. For instance:

CompoundIC50 (μM)Cellular Activity (EC50, μM)Notes
This compound0.52Weak at 10 μMPoor membrane permeability
Methyl ester analog>4Improved cellular activityEnhanced permeability as prodrug
Other analogsVariesVariesDependent on substituents

These findings highlight the importance of optimizing chemical structures to improve both potency and cellular uptake.

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the effects of azetidine derivatives on MDA-MB-231 and MDA-MB-468 cells. The results indicated that while some compounds had low IC50 values in vitro, their cellular activities were compromised by poor membrane permeability .
  • Photochemical Properties : Research into azetidinyl derivatives has shown their potential in photochemistry applications, enhancing their utility in targeted drug delivery systems . These derivatives demonstrated improved photolysis efficiency compared to traditional compounds, suggesting a dual role in therapeutic applications.

Q & A

Q. What are the key physicochemical properties of azetidine-3-carboxylic acid p-tolylamide relevant to experimental design?

The compound exhibits high solubility (4050 mg/mL in water) due to its polar functional groups, as inferred from its consensus Log Po/w value (-0.86) and TPSA (49.33 Ų) . However, its low skin permeability (Log Kp = -9.17 cm/s) suggests limited transdermal absorption in pharmacological studies . These properties necessitate solvent optimization (e.g., DMSO or aqueous buffers) for in vitro assays and controlled delivery systems for in vivo applications.

Q. What synthetic routes are available for preparing this compound?

Azetidine-3-carboxylic acid (core structure) is synthesized via reactions such as (1) coupling with p-toluidine using carbodiimide-mediated amidation or (2) ring-opening of aziridine precursors followed by functionalization . A patented method optimizes yield (up to 78%) by employing LiHMDS as a base in THF, ensuring stereochemical control during amide bond formation . Purification typically involves reverse-phase HPLC or recrystallization from ethanol/water mixtures .

Q. How should researchers handle azetidine-3-carboxylic acid derivatives in the laboratory?

Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation of dust/aerosols . Contaminated surfaces must be decontaminated with ethanol, and waste should comply with institutional guidelines for nitrogen-containing heterocycles . Stability studies indicate storage at -20°C under inert gas to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, ionic strength) or impurities in synthesized batches. Researchers should:

  • Validate compound purity via LC-MS (>95%) and NMR (e.g., δ 7.2 ppm for p-tolyl protons) .
  • Replicate assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% v/v) .
  • Cross-reference with structurally analogous azetidine derivatives (e.g., 1-Boc-3-azetidinone) to identify structure-activity relationships .

Q. What advanced strategies optimize the compound’s metabolic stability for in vivo studies?

The compound’s high GI absorption but lack of BBB permeability (per QSAR models) limits CNS applications. Strategies include:

  • Prodrug design : Introduce ester moieties (e.g., tert-butyl esters) to enhance lipophilicity and BBB penetration, followed by enzymatic cleavage in target tissues .
  • Structural modulation : Replace the p-tolyl group with fluorinated aryl rings (e.g., 4-cyanophenyl) to improve metabolic resistance, as seen in analogs like 1-(4-cyanophenyl)azetidine-3-carboxylic acid (t₁/₂ increased by 2.3× in microsomal assays) .

Q. How can computational methods guide the design of azetidine-3-carboxylic acid derivatives?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs), leveraging the compound’s H-bond donor/acceptor profile (3 H-bond acceptors, 2 donors) .
  • MD simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments to optimize pharmacokinetic properties .
  • ADMET prediction : Tools like SwissADME can flag potential toxicity (e.g., PAINS alerts) and prioritize derivatives with favorable Log S and CYP450 inhibition profiles .

Q. What analytical techniques resolve structural ambiguities in synthesized derivatives?

  • X-ray crystallography : Determines absolute stereochemistry of chiral centers (e.g., C3 in azetidine ring) .
  • 2D NMR (HSQC, NOESY) : Assigns regiochemistry in substituted aryl groups (e.g., distinguishing para- vs. meta-tolyl isomers) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₄N₂O₂ for p-tolylamide) with <2 ppm error .

Data Gaps and Research Challenges

Q. Why are ecological toxicity data lacking for this compound?

Current safety data sheets explicitly state no available ecotoxicity, persistence, or bioaccumulation data . Researchers must apply precautionary principles:

  • Use closed-system reactors to minimize environmental release during synthesis .
  • Conduct acute toxicity assays (e.g., Daphnia magna immobilization tests) under OECD guidelines to fill data gaps .

Q. How do solvent choices impact reaction outcomes in azetidine functionalization?

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the azetidine nitrogen but may promote side reactions (e.g., ring-opening). Non-polar solvents (toluene) improve yields in Pd-catalyzed cross-couplings but require anhydrous conditions . Solvent selection should balance reaction kinetics and byproduct formation, monitored via in situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.